molecular formula C7H5Br3O B12393318 2,4,6-Tribromoanisole-d5

2,4,6-Tribromoanisole-d5

Cat. No.: B12393318
M. Wt: 349.86 g/mol
InChI Key: YXTRCOAFNXQTKL-RHIBPKLGSA-N
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Description

2,4,6-Tribromoanisole-d5 is a deuterated derivative of 2,4,6-Tribromoanisole, which is a brominated derivative of anisole. This compound is often used as an isotopically labeled research compound, particularly in studies involving trace analysis and environmental monitoring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromoanisole-d5 typically involves the bromination of anisole in the presence of a deuterium source. The reaction conditions often include the use of bromine or a brominating agent under controlled temperature and solvent conditions to ensure selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where anisole is treated with bromine in a deuterated solvent. The reaction is monitored to ensure complete bromination and deuteration, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromoanisole-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation can produce anisole derivatives with different functional groups .

Scientific Research Applications

2,4,6-Tribromoanisole-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Tribromoanisole-d5 involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In environmental studies, it acts as a tracer, while in pharmaceutical research, it may interact with metabolic enzymes to provide insights into the metabolism of brominated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromoanisole-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic differentiation. This labeling allows for more precise tracking and analysis in various scientific applications .

Properties

Molecular Formula

C7H5Br3O

Molecular Weight

349.86 g/mol

IUPAC Name

1,3,5-tribromo-2,4-dideuterio-6-(trideuteriomethoxy)benzene

InChI

InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D

InChI Key

YXTRCOAFNXQTKL-RHIBPKLGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)OC([2H])([2H])[2H])Br)[2H])Br

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

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